REACTION_CXSMILES
|
CCCCCC.Br[C:8]1[C:9]([O:16][CH3:17])=[N:10][C:11]([O:14][CH3:15])=[N:12][CH:13]=1.[CH:18](OCC)=[O:19].O>CCOCC>[CH:18]([C:8]1[C:9]([O:16][CH3:17])=[N:10][C:11]([O:14][CH3:15])=[N:12][CH:13]=1)=[O:19]
|
Name
|
|
Quantity
|
48 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=NC(=NC1)OC)OC
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-70 °C
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Type
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CUSTOM
|
Details
|
the orange solution stirred at -70° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to warm slowly to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the aqueous layer separated
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O (3×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with EtOAc-hexane (3:7, v/v)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give fine white needles, yield 6.89 g, (56%)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C(=O)C=1C(=NC(=NC1)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |